molecular formula C20H19N3O6S B4144745 N-(2-methoxy-4-nitrophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide

N-(2-methoxy-4-nitrophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide

Cat. No.: B4144745
M. Wt: 429.4 g/mol
InChI Key: VNYRAHKWZBGQAV-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of a methoxy group, a nitrophenyl group, a methyl group, and a naphthylsulfonyl group attached to the glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide typically involves multi-step organic reactions. The starting materials may include 2-methoxy-4-nitroaniline, methylamine, and 2-naphthylsulfonyl chloride. The synthesis may proceed through the following steps:

    Formation of the Glycinamide Backbone: The reaction between 2-methoxy-4-nitroaniline and glycine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the glycinamide intermediate.

    Sulfonylation: The reaction of the intermediate with 2-naphthylsulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as hydrogen gas (H~2~) with palladium on carbon (Pd/C) or sodium borohydride (NaBH~4~).

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted glycinamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups such as the nitrophenyl and naphthylsulfonyl groups may play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2-methoxyphenyl)-N~2~-methylglycinamide: Lacks the nitro and naphthylsulfonyl groups.

    N~1~-(2-nitrophenyl)-N~2~-methylglycinamide: Lacks the methoxy and naphthylsulfonyl groups.

    N~1~-(2-naphthylsulfonyl)-N~2~-methylglycinamide: Lacks the methoxy and nitrophenyl groups.

Uniqueness

N-(2-methoxy-4-nitrophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the methoxy, nitrophenyl, and naphthylsulfonyl groups can influence its reactivity, solubility, and interactions with other molecules.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S/c1-22(30(27,28)17-9-7-14-5-3-4-6-15(14)11-17)13-20(24)21-18-10-8-16(23(25)26)12-19(18)29-2/h3-12H,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYRAHKWZBGQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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